N,N,N',N'-1,4-Phenylenediaminetetraacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

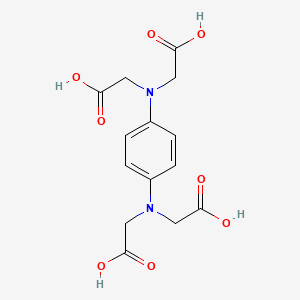

2-[4-[bis(carboxymethyl)amino]-N-(carboxymethyl)anilino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O8/c17-11(18)5-15(6-12(19)20)9-1-2-10(4-3-9)16(7-13(21)22)8-14(23)24/h1-4H,5-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQJPXPEIIEMQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393207 |

Source

|

| Record name | N,N,N',N'-1,4-Phenylenediaminetetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099-02-1 |

Source

|

| Record name | N,N,N',N'-1,4-Phenylenediaminetetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of N,N,N',N'-1,4-Phenylenediaminetetraacetic acid

An In-Depth Technical Guide to the Physicochemical Properties of N,N,N',N'-1,4-Phenylenediaminetetraacetic Acid

Introduction

This compound (PDTA) is a polyamino carboxylic acid featuring a central phenylenediamine core functionalized with four acetate groups. Structurally analogous to the well-known chelating agent Ethylenediaminetetraacetic acid (EDTA), PDTA presents a more rigid aromatic backbone, which imparts distinct physicochemical and coordination properties. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the core physicochemical characteristics of PDTA, outlines authoritative protocols for their determination, and discusses the implications of these properties for its application. Understanding these fundamental attributes is critical for leveraging its potential in areas such as metal ion chelation, analytical chemistry, and as a structural motif in novel therapeutic agents.

Chemical Identity and Structure

The unambiguous identification of a compound is the foundation of all scientific investigation. PDTA is registered under CAS Number 1099-02-1.[1][2] Its molecular structure is defined by a central 1,4-phenylene ring with two nitrogen atoms, each substituted with two carboxymethyl groups.

-

IUPAC Name: 2-[4-[bis(carboxymethyl)amino]-N-(carboxymethyl)anilino]acetic acid[2]

-

Canonical SMILES: C1=CC(=CC=C1N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O[2]

-

InChI Key: IDQJPXPEIIEMQI-UHFFFAOYSA-N[2]

Core Physicochemical Properties

The functional behavior of PDTA in any application is dictated by its intrinsic physical and chemical properties. These values, particularly acidity and solubility, are paramount for designing experimental conditions in drug formulation and biological assays.

| Property | Value | Source |

| Melting Point | 205°C (with decomposition) | [1][3] |

| Boiling Point | 744.2 ± 60.0 °C (Predicted) | [1] |

| Density | 1.620 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 1.68 ± 0.10 (Predicted) | [1] |

| Water Solubility | Data not readily available; expected to be low for the free acid, similar to EDTA.[4] |

Analysis of Key Properties

-

Melting Point: The decomposition at 205°C is characteristic of many polycarboxylic acids, which tend to decarboxylate upon heating.[1][3][4] This thermal instability is a critical consideration for storage and formulation processes that may involve elevated temperatures.

-

Acidity (pKa): The predicted pKa of 1.68 suggests that PDTA is a relatively strong polyprotic acid.[1] This value likely corresponds to the first dissociation constant of the four carboxylic acid groups. The acidity is a direct consequence of the electron-withdrawing nature of the carboxyl groups. In solution, the protonation state of PDTA will be highly dependent on the pH, which in turn governs its chelating ability and solubility. At physiological pH (~7.4), the carboxyl groups would be deprotonated, rendering the molecule highly charged and capable of coordinating with metal cations.

-

Solubility: While quantitative data is sparse, the structure, like that of EDTA, suggests that the free acid form has limited solubility in water.[4] Solubility is expected to increase significantly in alkaline solutions due to the formation of water-soluble carboxylate salts, a common strategy for preparing solutions of polyamino carboxylic acids.[4]

Experimental Characterization Protocols

To ensure scientific integrity, the physicochemical properties of a compound like PDTA must be verifiable through standardized experimental protocols. The following sections detail the methodologies for determining its key characteristics.

Workflow for Physicochemical Characterization

The systematic characterization of a new or existing chemical entity follows a logical progression, beginning with basic identification and proceeding to more complex functional properties.

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of N,N,N',N'-1,4-Phenylenediaminetetraacetic Acid

Abstract

This technical guide provides a comprehensive walkthrough of the methodologies and analytical considerations for the single-crystal X-ray diffraction analysis of N,N,N',N'-1,4-phenylenediaminetetraacetic acid (p-PDTA). While a definitive published crystal structure of the free p-PDTA ligand is not publicly available at the time of this writing, this document serves as a robust framework for researchers and drug development professionals. It outlines the complete workflow, from synthesis and crystallization to data collection, structure solution, refinement, and detailed structural analysis. The guide emphasizes the rationale behind experimental choices and the interpretation of crystallographic data, grounding its protocols in established scientific principles to ensure a self-validating and rigorous approach.

Introduction: The Significance of p-PDTA in Structural Science

This compound (p-PDTA) is a fascinating molecule that merges the rigidity of a para-phenylene bridge with the flexible chelating arms of ethylenediaminetetraacetic acid (EDTA) [see: 7, 10]. This unique architecture makes it a powerful ligand in coordination chemistry and a valuable building block in materials science. Unlike its meta- and ortho-isomers, the para-substitution enforces a greater separation between the two nitrogen centers, influencing its coordination behavior and the topology of the resulting metal-organic frameworks or coordination polymers.

The precise three-dimensional arrangement of atoms within a crystal of p-PDTA, its conformational preferences, and the network of intermolecular interactions are critical to understanding its properties. Single-crystal X-ray diffraction (XRD) is the definitive technique for elucidating this information at the atomic level [see: 19]. The resulting structural data are invaluable for:

-

Rational Drug Design: Understanding the conformation and hydrogen bonding capabilities of p-PDTA can inform the design of novel chelating agents or drug delivery systems.

-

Materials Science: The geometry of the molecule dictates its packing in the solid state, influencing properties such as solubility, stability, and its potential as a linker in porous materials.

-

Coordination Chemistry: A detailed crystal structure provides the foundational data for understanding how p-PDTA interacts with metal ions to form complexes with specific geometries and reactivities.

This guide will now proceed to detail the necessary steps to achieve a high-quality crystal structure of p-PDTA.

Synthesis and Crystallization: The Foundation of a Successful Structure

The journey to a crystal structure begins with the synthesis of high-purity material and the growth of diffraction-quality single crystals.

Synthesis of p-PDTA

The synthesis of p-PDTA, an aminopolycarboxylic acid, typically follows established routes analogous to the synthesis of EDTA and its derivatives [see: 10]. A common and effective method is the carboxymethylation of p-phenylenediamine.

Protocol: Synthesis of p-PDTA

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve p-phenylenediamine in an aqueous solution of sodium hydroxide. The basic conditions are necessary to deprotonate the amine groups, making them more nucleophilic.

-

Carboxymethylation: While vigorously stirring the solution, slowly add a solution of sodium chloroacetate dropwise. The temperature should be carefully controlled, typically elevated to facilitate the reaction but kept below boiling to prevent side reactions.

-

Reaction Monitoring: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the complete alkylation of all four N-H bonds.

-

Acidification and Isolation: Once the reaction is complete, cool the mixture in an ice bath. Carefully acidify the solution with a mineral acid like hydrochloric acid. As the pH drops, the p-PDTA will precipitate out of the solution as it is least soluble in its neutral, zwitterionic form.

-

Purification: The crude product should be collected by filtration, washed with cold deionized water to remove inorganic salts, and then with a small amount of a cold organic solvent like ethanol to remove organic impurities. For crystallographic studies, recrystallization from a suitable solvent system (e.g., a water/ethanol mixture) is crucial to achieve high purity.

Growing Single Crystals of p-PDTA

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be well-formed, of an appropriate size (typically 0.1-0.3 mm in all dimensions), and free from defects. The purity of the compound, choice of solvent, and the crystallization technique are paramount.

Key Considerations for Crystallization:

-

Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble. This allows for slow crystal growth, which is essential for high-quality crystals. For a polar molecule like p-PDTA, mixtures of water with organic solvents like ethanol, isopropanol, or acetone are often good starting points.

-

Nucleation Control: The goal is to promote the growth of a few large crystals rather than many small ones. This can be achieved by using clean glassware, filtering the solution to remove any dust or particulate matter that could act as nucleation sites, and avoiding mechanical disturbances.

Common Crystallization Techniques:

| Technique | Description | Suitability for p-PDTA |

| Slow Evaporation | A nearly saturated solution of the compound is left in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks. | Highly suitable. This is often the simplest and most effective method for organic molecules. |

| Vapor Diffusion | A concentrated solution of the compound in a low-boiling-point solvent is placed in a sealed container with a larger volume of a high-boiling-point "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. | A powerful technique that allows for fine control over the rate of crystallization. A good system for p-PDTA could be a solution in water with ethanol as the anti-solvent. |

| Slow Cooling | A saturated solution of the compound at an elevated temperature is allowed to cool slowly to room temperature. | Effective if the compound's solubility is highly temperature-dependent. |

Single-Crystal X-ray Diffraction: Data Collection

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection. The fundamental principle of this technique is Bragg's Law, which describes the constructive interference of X-rays scattered by the ordered planes of atoms in a crystal.

The Experimental Workflow

The process of collecting diffraction data is highly automated with modern diffractometers. The general workflow is as follows:

Caption: Workflow for single-crystal X-ray diffraction data collection.

Step-by-Step Protocol:

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant oil to allow for data collection at low temperatures (e.g., 100 K). Low temperatures minimize thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data.

-

Unit Cell Determination: The crystal is exposed to the X-ray beam, and a series of initial diffraction images are collected. Software then indexes these reflections to determine the dimensions of the unit cell (a, b, c, α, β, γ) and the Bravais lattice.

-

Data Collection Strategy: Based on the determined crystal system and space group, the software calculates an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while continuously collecting diffraction images.

-

Data Integration and Scaling: After the images are collected, the software integrates the intensity of each reflection and applies various corrections (e.g., for Lorentz factor, polarization, and absorption). The data is then scaled and merged to produce a final reflection file.

Structure Solution and Refinement: From Data to Model

The processed diffraction data contains the intensities of the reflections, but the phase information is lost. This is known as the "phase problem" in crystallography.

Solving the Structure

For small organic molecules like p-PDTA, "direct methods" are typically used to solve the phase problem. These methods use statistical relationships between the intensities of strong reflections to generate initial phase estimates, which are then used to calculate an initial electron density map. This map should reveal the positions of most or all of the non-hydrogen atoms.

Refining the Model

Once an initial model is obtained, it must be refined against the experimental data. This is an iterative process of adjusting the atomic parameters (positional coordinates and displacement parameters) to improve the agreement between the observed structure factor amplitudes (|F_o_|) and the calculated structure factor amplitudes (|F_c_|) from the model. The quality of the refinement is monitored by the R-factor, with lower values indicating a better fit.

Refinement Workflow:

A Comprehensive Technical Guide to the Theoretical Calculations of N,N,N',N'-1,4-Phenylenediaminetetraacetic Acid (PDTA)

Foreword

N,N,N',N'-1,4-Phenylenediaminetetraacetic acid (PDTA) is a fascinating molecule with significant potential in coordination chemistry, materials science, and pharmacology. As a multidentate chelating agent, its ability to bind with metal ions is of considerable interest. Understanding the intricate details of its molecular structure, electronic properties, and reactivity is paramount for harnessing its full potential. This guide provides a comprehensive, in-depth exploration of the theoretical and computational methodologies required to characterize PDTA, aimed at researchers, scientists, and professionals in drug development. We will move beyond a simple recitation of methods to explain the causality behind our computational choices, ensuring a robust and validated approach to the in-silico investigation of this molecule.

The Rationale for Theoretical Investigation of PDTA

PDTA's structure, featuring a rigid phenylenediamine core flanked by four flexible acetic acid arms, presents a unique combination of stability and conformational freedom. This complexity makes experimental characterization alone challenging. Theoretical calculations, particularly those grounded in Density Functional Theory (DFT), offer a powerful lens to probe its properties at an atomic level. Key insights that can be gained include:

-

Stable Conformations: Identifying the lowest energy three-dimensional structure of PDTA is crucial, as its conformation dictates its chelating ability and interaction with biological targets.

-

Electronic Landscape: Understanding the distribution of electrons, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential provides a roadmap to its reactivity and interaction sites.[1][2][3][4][5]

-

Spectroscopic Fingerprints: Simulating infrared (IR), Raman, and UV-Vis spectra can aid in the interpretation of experimental data and confirm the molecule's identity and purity.[6][7][8][9][10]

-

Reactivity Indices: Predicting sites susceptible to nucleophilic or electrophilic attack is vital for understanding its chemical behavior and potential metabolic pathways.[11][12][13][14][15]

This guide will walk you through a systematic computational workflow to elucidate these properties.

The Computational Workflow: A Validated Approach

Our approach is designed to be a self-validating system, where each step builds upon the last to provide a comprehensive and reliable model of PDTA.

Diagram: Computational Workflow for PDTA Analysis

Caption: A schematic of the computational workflow for the theoretical analysis of PDTA.

Experimental Protocols: A Step-by-Step Guide

Part 1: Geometry Optimization and Frequency Analysis

The foundational step in any theoretical study is to determine the most stable 3D structure of the molecule.

Protocol 1: Structure Optimization and Verification

-

Initial Structure Construction:

-

Using molecular modeling software such as Avogadro or GaussView, construct the 3D structure of PDTA.[16][17][18][19][20] Ensure correct bond orders and initial stereochemistry.

-

Perform a preliminary geometry optimization using a computationally inexpensive force field (e.g., UFF or MMFF94) to obtain a reasonable starting geometry.

-

-

Quantum Mechanical Optimization:

-

Software: Utilize a quantum chemistry package like Gaussian, ORCA, or GAMESS.[21][22][23][24][25]

-

Level of Theory: Density Functional Theory (DFT) offers an excellent balance of accuracy and computational cost for molecules of this size.[26][27]

-

Functional: The B3LYP hybrid functional is a robust and widely used choice for organic molecules.[10][28][29][30] For potentially more accuracy with non-covalent interactions within the molecule, a dispersion-corrected functional like ωB97X-D is also an excellent option.

-

Basis Set: A Pople-style basis set such as 6-311+G(d,p) is recommended. The "+" indicates diffuse functions for lone pairs and the "(d,p)" indicates polarization functions, both of which are crucial for accurately describing the carboxylic acid groups and the overall electronic structure of PDTA.[29][30]

-

-

Input: Specify the coordinates from the pre-optimized structure, the chosen level of theory, and the Opt keyword for geometry optimization. It is also advisable to include solvent effects, for instance using the Polarizable Continuum Model (PCM), with water or another relevant solvent.

-

Execution: Run the calculation. The software will iteratively adjust the molecular geometry to find the point of minimum energy on the potential energy surface.[31][32][33][34]

-

-

Frequency Analysis:

-

Input: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory. This is typically done by adding the Freq keyword.

-

Validation: A true minimum energy structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point, and the structure should be further optimized.[32][34]

-

Output: This calculation also provides valuable thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

| Parameter | Recommended Choice | Justification |

| Software | Gaussian, ORCA | Widely used, well-documented, and robust for organic molecules.[21][22][23][24][25] |

| Method | Density Functional Theory (DFT) | Excellent balance of computational cost and accuracy.[26][27] |

| Functional | B3LYP or ωB97X-D | B3LYP is a reliable standard; ωB97X-D includes dispersion corrections.[10][28][29][30] |

| Basis Set | 6-311+G(d,p) | Provides flexibility for accurate description of electronic structure.[29][30] |

| Solvation Model | PCM (e.g., with water) | Accounts for the influence of a solvent environment. |

Part 2: Analysis of Molecular Properties

With a validated structure, we can now probe the electronic and spectroscopic properties of PDTA.

Protocol 2: Electronic and Spectroscopic Analysis

-

Frontier Molecular Orbitals (FMOs):

-

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the optimization output.

-

The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more easily excitable.[2][5]

-

Visualize the 3D plots of the HOMO and LUMO to identify the regions of electron density involved in electron donation and acceptance, respectively.

-

-

Molecular Electrostatic Potential (MEP):

-

Calculate and visualize the MEP surface. This provides a color-coded map of the electrostatic potential on the molecule's surface.

-

Red regions (negative potential) indicate areas rich in electrons and are likely sites for electrophilic attack (e.g., the oxygen atoms of the carboxylic acids). Blue regions (positive potential) are electron-deficient and are susceptible to nucleophilic attack.

-

-

Natural Bond Orbital (NBO) Analysis:

-

Perform an NBO analysis to gain a deeper understanding of charge distribution and bonding interactions.[22][35][36][37]

-

NBO provides a more chemically intuitive picture of atomic charges compared to other methods like Mulliken population analysis.[38] It reveals donor-acceptor interactions within the molecule, which can explain its conformational preferences and reactivity.

-

-

Simulated IR and Raman Spectra:

-

Simulated UV-Vis Spectrum:

-

To simulate the electronic absorption spectrum, a Time-Dependent DFT (TD-DFT) calculation is required.[39][40][41][42][43]

-

This calculation, performed on the optimized ground-state geometry, provides the excitation energies and oscillator strengths of the electronic transitions. The ωB97XD functional has shown good performance for aromatic compounds.[39]

-

| Property | Computational Method | Key Insight |

| HOMO-LUMO Gap | From optimization output | Chemical reactivity and stability.[2][5] |

| MEP Surface | Single-point calculation | Sites for electrophilic and nucleophilic attack. |

| Atomic Charges | NBO Analysis | Detailed charge distribution and intramolecular interactions.[22][35][36][37][38] |

| IR/Raman Spectra | Frequency Calculation | Vibrational modes for experimental comparison.[6][7][8][9][10] |

| UV-Vis Spectrum | TD-DFT Calculation | Electronic transitions and absorption properties.[39][40][41][42][43] |

Part 3: Advanced Reactivity Analysis

Conceptual DFT provides a framework for quantifying reactivity.[11][12][13][15]

Protocol 3: Reactivity Descriptor Calculation

-

Fukui Functions:

-

Fukui functions (f(r)) are calculated to identify the most reactive sites in the molecule. This requires single-point energy calculations on the N-1, N, and N+1 electron systems (where N is the number of electrons in the neutral molecule).

-

The condensed Fukui function, fk+, indicates the propensity of atom k to accept an electron (nucleophilic attack), while fk- indicates its propensity to donate an electron (electrophilic attack).[11][12][13][14][15]

-

Diagram: PDTA Structure with Key Analytical Regions

Caption: Key structural regions of PDTA and the corresponding theoretical analyses.

Applications in Research and Development

The theoretical data generated through this workflow has direct applications:

-

Drug Development: Understanding the 3D structure and electrostatic potential of PDTA is crucial for designing it as a chelating agent to treat metal toxicity or as a linker in targeted drug delivery systems. The electronic properties can inform its potential for interactions with biological macromolecules.[26][27][44][45]

-

Materials Science: The ability to predict the chelating behavior of PDTA with various metal ions can guide the synthesis of novel metal-organic frameworks (MOFs) or functionalized polymers with specific catalytic or sensing properties.

Conclusion

This guide has outlined a robust and scientifically sound workflow for the theoretical characterization of this compound. By systematically applying these computational protocols, researchers can gain deep insights into the structural, electronic, and reactive properties of PDTA, thereby accelerating its development for a wide range of applications. The emphasis on causality and validation at each step ensures that the generated theoretical data is not only predictive but also reliable.

References

-

Is There a Simple Way to Reliable Simulations of Infrared Spectra of Organic Compounds? (2021). Journal of Chemical Theory and Computation. [Link]

-

Pucci, R. (2022). Density functional theory, chemical reactivity, and the Fukui functions. Journal of Mathematical Chemistry. [Link]

-

Predictive TDDFT Methodology for Aromatic Molecules UV‐Vis properties: from Benchmark to Applications. (2023). Chemistry – A European Journal. [Link]

-

Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity. (2019). Molecules. [Link]

-

Simulation of IR and Raman spectra based on scaled DFT force fields : A case study of 4-nitro-o-toluidine , with emphasis on band assignment. (2014). Elixir Vibration Spectroscopy. [Link]

-

Natural Bond Orbital (NBO) Analysis. Gaussian, Inc.[Link]

-

Population Analysis. University of California, Davis. [Link]

-

Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Q-Chem. [Link]

-

A Journey with THeSeuSS: Automated Python Tool for Modeling IR and Raman Vibrational Spectra of Molecules and Solids. (2024). arXiv. [Link]

-

ORCA 6.1.1 Manual. Max-Planck-Institut für Kohlenforschung. [Link]

-

Gaussian Tutorial for Organic Chemists. (2020). YouTube. [Link]

-

Gaussian Tutorial (Lec-10) NBO Calculation Using Gaussian. (2023). YouTube. [Link]

-

How to use Avogadro and ORCA for molecular orbital diagrams, spectroscopy and more! (2024). YouTube. [Link]

-

Conceptual density functional theory based electronic structure principles. (2021). Physical Chemistry Chemical Physics. [Link]

-

Gaussian tutorial-1|Structure Builder|. (2024). YouTube. [Link]

-

Fukui Functions and the Dual Descriptor. Software for Chemistry & Materials. [Link]

-

ORCA 6.0 Manual. FACCTs. [Link]

-

GAUSSIAN 09W TUTORIAL. Barrett Research Group, McGill University. [Link]

-

Which one, Mulliken charge distribution and NBO, is more reliable? (2014). Chemistry Stack Exchange. [Link]

-

Density functional theory, chemical reactivity, and the Fukui functions. (2022). ResearchGate. [Link]

-

ORCA - RCC User Guide. University of Chicago. [Link]

-

Intro to Gaussian for Beginners. Scribd. [Link]

-

Running a Geometry Optimization and Frequencies Calculation on Rowan. Rowan University. [Link]

-

Computational infrared and Raman spectra by hybrid QM/MM techniques: a study on molecular and catalytic material systems. (2023). Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences. [Link]

-

Lecture: Introduction to the ORCA Program System. Max-Planck-Institut für Kohlenforschung. [Link]

-

Tutorial - Quantum Chemistry - Intro to Gaussian Part II. University of Illinois Urbana-Champaign. [Link]

-

In search of the best DFT functional for dealing with organic anionic species. (2017). Physical Chemistry Chemical Physics. [Link]

-

Basis set and methods for organic molecules. (2024). ResearchGate. [Link]

-

Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. (2022). Molecules. [Link]

-

Predicting Raman Spectra Using Density Functional Theory. (2016). The Journal of Physical Chemistry A. [Link]

-

Running a Geometry Optimization and Frequencies Calculation on Rowan. (2024). YouTube. [Link]

-

Multi-step Geometry Optimization with ORCA. (2019). WordPress. [Link]

-

A Computational Experiment Introducing Undergraduates to Geometry Optimizations, Vibrational Frequencies, and Potential Energy Surfaces. (2023). Journal of Chemical Education. [Link]

-

UV–visible spectroscopy and time-dependent DFT calculations. ResearchGate. [Link]

-

Quantifying the Molecular Structural Effects on the Reaction Kinetics and Equilibrium Between Organic Amines and CO2: Insights from Theoretical Calculations. (2023). International Journal of Molecular Sciences. [Link]

-

How do I decide which method/functional/basis set to use when approaching computational chemistry? (2022). Reddit. [Link]

-

Role of DFT in Drug Design: A Mini Review. Longdom Publishing. [Link]

-

Guide to identifying HOMO-LUMO of molecules? (2024). Reddit. [Link]

-

How do we choose basis set and DFT functional for structure optimization? (2019). ResearchGate. [Link]

-

How to calculate UV-VIS TD-DFT spectra using Gaussian 09W. (2023). YouTube. [Link]

-

How do I calculate the frontier molecular orbitals (HOMOs and LUMOs), energy gap (ΔE) and also other parameters of a molecule? (2022). ResearchGate. [Link]

-

DFT Modelling of Molecular Structure, Vibrational and UV-Vis Absorption Spectra of T-2 Toxin and 3-Deacetylcalonectrin. (2022). Molecules. [Link]

-

HOMO-LUMO Analysis in Chem3D | Visualizing Molecular Orbitals & Reactivity. (2025). YouTube. [Link]

-

Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022). Angewandte Chemie International Edition. [Link]

-

HOMO and LUMO Molecular Orbitals for Conjugated Systems by Leah4sci. (2021). YouTube. [Link]

-

DFT Simulation for Properties Determination of Chelating Spironaphthoxazine Derivatives. (2025). Molecules. [Link]

-

Applications of density functional theory in COVID-19 drug modeling. (2021). Computational and Structural Biotechnology Journal. [Link]

-

DFT Exploration of Metal Ion–Ligand Binding: Toward Rational Design of Chelating Agent in Semiconductor Manufacturing. (2024). The Journal of Physical Chemistry A. [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. ossila.com [ossila.com]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Simulation of IR and Raman spectra based on scaled DFT force fields : A case study of 4-nitro-o-toluidine , with emphasis on band assignment | Semantic Scholar [semanticscholar.org]

- 8. A Journey with THeSeuSS: Automated Python Tool for Modeling IR and Raman Vibrational Spectra of Molecules and Solids [arxiv.org]

- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. d-nb.info [d-nb.info]

- 12. Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Conceptual density functional theory based electronic structure principles - Chemical Science (RSC Publishing) DOI:10.1039/D0SC07017C [pubs.rsc.org]

- 14. scm.com [scm.com]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

- 18. barrett-group.mcgill.ca [barrett-group.mcgill.ca]

- 19. scribd.com [scribd.com]

- 20. Tutorial - Quantum Chemistry - Intro to Gaussian Part II [answers.uillinois.edu]

- 21. youtube.com [youtube.com]

- 22. m.youtube.com [m.youtube.com]

- 23. ORCA 6.0 Manual [faccts.de]

- 24. ORCA - RCC User Guide [docs.rcc.uchicago.edu]

- 25. winterschool.cc [winterschool.cc]

- 26. longdom.org [longdom.org]

- 27. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 28. In search of the best DFT functional for dealing with organic anionic species - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. Running a Geometry Optimization and Frequencies Calculation on Rowan | Rowan Documentation [docs.rowansci.com]

- 32. m.youtube.com [m.youtube.com]

- 33. distributedscience.wordpress.com [distributedscience.wordpress.com]

- 34. par.nsf.gov [par.nsf.gov]

- 35. NBO [cup.uni-muenchen.de]

- 36. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 37. q-chem.com [q-chem.com]

- 38. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 39. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 40. mdpi.com [mdpi.com]

- 41. researchgate.net [researchgate.net]

- 42. youtube.com [youtube.com]

- 43. mdpi.com [mdpi.com]

- 44. mdpi.com [mdpi.com]

- 45. DFT Exploration of Metal Ion–Ligand Binding: Toward Rational Design of Chelating Agent in Semiconductor Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanism of Action of N,N,N',N'-1,4-Phenylenediaminetetraacetic Acid

Introduction

N,N,N',N'-1,4-Phenylenediaminetetraacetic acid (PDTA) is a multifaceted organic molecule that is garnering increasing interest within the scientific and drug development communities. Structurally, it is a derivative of p-phenylenediamine with four acetic acid groups attached to the nitrogen atoms. This unique architecture confers a dual-functionality to the molecule, suggesting a complex mechanism of action that is not yet fully elucidated but holds significant therapeutic promise. This guide provides an in-depth exploration of the core mechanistic principles of PDTA, grounded in its fundamental biochemical properties. We will delve into its redox capabilities and its potent metal-chelating activity, offering a framework for understanding its potential cellular effects and providing actionable experimental protocols for researchers.

Part 1: The Dual-Action Core of PDTA: A Mechanistic Overview

The mechanism of action of this compound is best understood by dissecting its two primary functional domains: the redox-active phenylenediamine core and the metal-chelating tetraacetic acid arms. These two features are not mutually exclusive and may act in concert to produce a range of biological effects.

The Redox-Active Phenylenediamine Core

The central 1,4-phenylenediamine group is a well-established redox-active moiety. Phenylenediamines can undergo oxidation to form radical cations and further to quinone-diimine species.[1][2] This ability to participate in electron transfer reactions is at the heart of its first potential mechanism of action: the modulation of cellular redox states.

-

Antioxidant Properties: In its reduced form, the phenylenediamine core can act as a potent antioxidant, donating electrons to neutralize reactive oxygen species (ROS). This is analogous to the function of other p-phenylenediamine derivatives used as antiozonants in industrial applications.[2] By scavenging ROS, PDTA could protect cells from oxidative stress-induced damage, a key pathological process in numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.

-

Pro-oxidant Potential: Conversely, the redox cycling of the phenylenediamine core could also lead to the generation of ROS under certain conditions, particularly in the presence of transition metals. This pro-oxidant effect could be harnessed for therapeutic benefit, for instance, in cancer therapy, where elevated ROS levels can selectively kill cancer cells.

The following diagram illustrates the potential redox cycling of the phenylenediamine core of PDTA.

Caption: Chelation of a metal ion by the tetraacetic acid arms of PDTA.

Part 2: Experimental Protocols for Elucidating the Mechanism of Action

To investigate the proposed dual-action mechanism of PDTA, a series of well-defined experiments are necessary. The following protocols provide a starting point for researchers.

In Vitro Characterization of Redox Activity

Objective: To determine the antioxidant and pro-oxidant potential of PDTA in a cell-free system.

Methodology: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Preparation of Reagents:

-

Prepare a stock solution of PDTA in a suitable solvent (e.g., DMSO or ethanol).

-

Prepare a stock solution of DPPH in methanol. The final concentration should result in an absorbance of approximately 1.0 at 517 nm.

-

Ascorbic acid or Trolox should be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add varying concentrations of PDTA to the wells.

-

Add the DPPH solution to each well and mix thoroughly.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

where A_control is the absorbance of the DPPH solution without PDTA and A_sample is the absorbance of the DPPH solution with PDTA.

-

Determine the IC₅₀ value (the concentration of PDTA required to scavenge 50% of the DPPH radicals).

-

Data Presentation:

| Compound | IC₅₀ (µM) |

| PDTA | TBD |

| Ascorbic Acid | TBD |

| Trolox | TBD |

Cellular Assays for Redox Modulation

Objective: To assess the effect of PDTA on intracellular ROS levels.

Methodology: DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) Assay

-

Cell Culture:

-

Culture the cells of interest (e.g., a cancer cell line or a neuronal cell line) in appropriate media.

-

-

Treatment:

-

Treat the cells with varying concentrations of PDTA for a defined period.

-

Include a positive control for ROS induction (e.g., H₂O₂) and a negative control (vehicle).

-

-

Staining:

-

Wash the cells with PBS and then incubate them with DCFH-DA solution in the dark. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF.

-

-

Measurement:

-

Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.

-

Workflow Diagram:

Caption: Workflow for the DCFH-DA cellular ROS assay.

In Vitro Chelation Studies

Objective: To determine the metal-binding affinity of PDTA.

Methodology: Isothermal Titration Calorimetry (ITC)

-

Sample Preparation:

-

Prepare a solution of PDTA in a suitable buffer.

-

Prepare a solution of the metal salt of interest (e.g., FeCl₃, CuSO₄, ZnCl₂) in the same buffer.

-

-

ITC Experiment:

-

Load the PDTA solution into the sample cell of the ITC instrument.

-

Load the metal salt solution into the injection syringe.

-

Perform a series of injections of the metal salt solution into the PDTA solution while monitoring the heat change.

-

-

Data Analysis:

-

The resulting thermogram will show heat changes upon each injection.

-

Fit the data to a suitable binding model to determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH).

-

Data Presentation:

| Metal Ion | Binding Affinity (Kₐ, M⁻¹) | Stoichiometry (n) |

| Fe³⁺ | TBD | TBD |

| Cu²⁺ | TBD | TBD |

| Zn²⁺ | TBD | TBD |

Conclusion

This compound is a molecule with a compelling dual-action potential. Its redox-active phenylenediamine core and metal-chelating tetraacetic acid arms suggest a complex and tunable mechanism of action. By systematically investigating these two facets through the experimental approaches outlined in this guide, researchers can unlock the full therapeutic potential of this promising compound. The interplay between its antioxidant/pro-oxidant capabilities and its ability to modulate metal homeostasis likely dictates its ultimate biological effects, opening up exciting avenues for drug discovery and development in a wide range of diseases.

References

-

Cocrystal Structure of the Redox-active Phenylenediamine and Quinonediimine Derivatives. Rigaku Journal.

-

p-Phenylenediamine - Wikipedia. Wikipedia.

-

Kinetics of redox reactions of oxidized p-phenylenediamine derivatives. II - ACS Publications. The Journal of Physical Chemistry.

-

Methylene blue - Wikipedia. Wikipedia.

-

This compound | 1099-02-1 - ChemicalBook. ChemicalBook.

-

Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization | ACS Omega. ACS Omega.

-

What is N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine? - Benchchem. BenchChem.

-

Anti-cancer effects of nitrogen-containing bisphosphonates on human cancer cells. Oncotarget.

-

Anti-cancer effects of nitrogen-containing bisphosphonates on human cancer cells - PMC. National Center for Biotechnology Information.

-

EDTA synthesis and selected applications. Annales Universitatis Mariae Curie-Sklodowska, Sectio AA – Chemia.

-

Ethylenediaminetetraacetic Acid | C10H16N2O8 | CID 6049 - PubChem. National Center for Biotechnology Information.

-

N-(iodoacetyl)-p-phenylenediamine-EDTA: a reagent for high-efficiency incorporation of an EDTA-metal complex at a rationally selected site within a protein - PubMed. National Center for Biotechnology Information.

-

Ethylenediaminetetraacetic acid disodium salt | C10H14N2Na2O8 | CID 13020083 - PubChem. National Center for Biotechnology Information.

Sources

Spectroscopic Characterization of N,N,N',N'-1,4-Phenylenediaminetetraacetic Acid: A Technical Guide

Introduction

N,N,N',N'-1,4-Phenylenediaminetetraacetic acid (PDTA) is a polyamino-carboxylic acid featuring a central phenylenediamine core functionalized with four acetic acid groups. This molecular architecture suggests significant potential for chelation of metal ions, analogous to the well-known ethylenediaminetetraacetic acid (EDTA). The aromatic core of PDTA also introduces electronic properties that may be exploited in applications such as redox-active materials and conductive polymers. A thorough spectroscopic characterization is paramount for confirming its molecular structure, assessing its purity, and understanding its electronic and coordination properties. This guide provides an in-depth overview of the expected spectroscopic signatures of PDTA, drawing upon established principles and data from structurally related compounds.

Molecular Structure

The structural formula of this compound is presented below. The molecule's symmetry and the presence of multiple functional groups give rise to distinct spectroscopic features.

Figure 1: Molecular Structure of this compound (PDTA).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For PDTA, both ¹H and ¹³C NMR will provide critical information for structural confirmation.[1]

¹H NMR Spectroscopy

The ¹H NMR spectrum of PDTA is expected to be relatively simple due to the molecule's symmetry. The key resonances are those of the aromatic protons and the methylene protons of the acetate groups.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of PDTA in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with appropriate pH adjustment to ensure solubility). The choice of solvent is critical as the carboxylic acid protons may exchange with deuterium in D₂O.

-

Instrument Parameters: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data with appropriate Fourier transformation, phase correction, and baseline correction.

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.0-7.5 | Singlet | 4H | Aromatic C-H | Due to the symmetrical substitution on the p-phenylenediamine core, the four aromatic protons are chemically equivalent, leading to a single resonance. The electron-donating nature of the nitrogen atoms will shield these protons, shifting them upfield compared to unsubstituted benzene (δ 7.34 ppm).[2][3] |

| ~3.5-4.0 | Singlet | 8H | N-CH₂-COOH | The eight methylene protons of the four acetate groups are also chemically equivalent due to molecular symmetry and will appear as a singlet. Their proximity to the electron-withdrawing carboxylic acid group and the nitrogen atom will result in a downfield shift.[4] |

| ~10-13 | Broad Singlet | 4H | -COOH | The carboxylic acid protons are acidic and their chemical shift is highly dependent on the solvent, concentration, and temperature. They typically appear as a broad singlet and may exchange with D₂O, leading to their disappearance from the spectrum. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the different carbon environments within the PDTA molecule.

Experimental Protocol:

-

Sample Preparation: A more concentrated sample (20-50 mg) in a deuterated solvent is typically required due to the lower natural abundance of the ¹³C isotope.[5]

-

Instrument Parameters: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Standard processing techniques are applied.

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170-175 | -COOH | The carbonyl carbons of the carboxylic acid groups are highly deshielded and appear significantly downfield.[5] |

| ~140-150 | Aromatic C-N | The aromatic carbons directly attached to the nitrogen atoms are expected in this region due to the deshielding effect of the nitrogen. |

| ~115-125 | Aromatic C-H | The protonated aromatic carbons will be more shielded than the C-N carbons. |

| ~50-60 | N-CH₂-COOH | The methylene carbons are in a typical range for carbons attached to a nitrogen and a carbonyl group. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[1] The spectrum of PDTA will be characterized by absorptions corresponding to the carboxylic acid groups, the aromatic ring, and the C-N bonds.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrument Parameters: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected FT-IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) | The hydrogen-bonded O-H stretch of the carboxylic acid groups gives rise to a very broad absorption band in this region.[6] |

| ~1700 | Strong | C=O stretch (carboxylic acid) | This is a characteristic and strong absorption for the carbonyl group of the carboxylic acid.[6] |

| ~1600, ~1500 | Medium | C=C stretch (aromatic ring) | These bands are characteristic of the stretching vibrations of the carbon-carbon double bonds in the phenyl ring. |

| ~1350-1250 | Medium | C-N stretch | The stretching vibration of the C-N bond is expected in this region.[7] |

| ~850-800 | Strong | C-H out-of-plane bend (aromatic) | For a 1,4-disubstituted benzene ring, a strong out-of-plane C-H bending vibration is expected in this region. |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of PDTA is expected to show absorptions arising from the π-π* transitions of the aromatic ring.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of PDTA in a suitable solvent (e.g., water, ethanol, or acetonitrile).

-

Instrument Parameters: Record the absorption spectrum over a wavelength range of approximately 200-800 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Expected UV-Vis Data:

| λmax (nm) | Molar Absorptivity (ε) | Assignment | Rationale |

| ~250-280 | High | π-π* transition | This absorption is characteristic of the phenylenediamine chromophore. The exact position of the λmax will be influenced by the solvent and the substitution on the nitrogen atoms.[8][9] The presence of the electron-donating nitrogen atoms conjugated with the aromatic ring typically results in a red shift compared to unsubstituted benzene. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for a polar molecule like PDTA, which should readily form protonated [M+H]⁺ or deprotonated [M-H]⁻ ions.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer (e.g., quadrupole, time-of-flight).

Expected Mass Spectrometry Data:

| m/z | Assignment | Rationale |

| 341.10 (Positive Mode) | [M+H]⁺ | The protonated molecular ion of PDTA (C₁₄H₁₆N₂O₈). |

| 339.09 (Negative Mode) | [M-H]⁻ | The deprotonated molecular ion of PDTA. |

| Fragmentation Ions | Loss of CO₂, H₂O, and acetic acid moieties | Fragmentation will likely involve the sequential loss of the carboxylic acid functional groups. For example, a peak corresponding to [M-COOH]⁻ or [M-CH₂COOH]⁻ might be observed. |

Integrated Spectroscopic Characterization Workflow

A logical workflow for the comprehensive characterization of a newly synthesized batch of PDTA would involve a multi-technique approach to confirm its identity and purity.

Figure 2: A typical workflow for the spectroscopic characterization of PDTA.

Conclusion

The spectroscopic techniques of NMR, FT-IR, UV-Vis, and mass spectrometry provide a complementary and comprehensive toolkit for the characterization of this compound. By carefully analyzing the data from each technique, researchers can confidently confirm the structure and purity of synthesized PDTA, which is a critical step for its further investigation and application in fields such as coordination chemistry, materials science, and drug development. The predicted data and methodologies presented in this guide serve as a valuable reference for scientists working with this and related compounds.

References

- Wiley-VCH. (n.d.). Supporting Information.

- Digital Commons @ Michigan Tech. (2024, February 29). Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-.

- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0199836).

- ResearchGate. (n.d.). 1 H NMR spectra and the UV-vis spectra of Nn (n = 1, 4, 8, 16, 32, 64)....

- CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- Benchchem. (n.d.). Technical Guide to the Spectroscopic Characterization of N-substituted Phenylethylenediamines.

- ResearchGate. (n.d.). Synthesis and characterization of the N, N, N', N'-tetra methyl propionate-1, 4-phenylenediamine.

- Google Patents. (n.d.). WO2005051886A1 - Method of preparation of n-(1-phenylethyl)-n'-phenyl-1,4-phenylenediamine and use thereof.

- ResearchGate. (n.d.). Figure 1 UV/ vis. spectra of N,N = -(1,4-phenylene)bis(2-imino-2H-....

- ResearchGate. (n.d.). a FTIR spectra of EDTA and the raw CpN and its modified sample. b....

- ResearchGate. (n.d.). UV−vis absorption spectra of 1−4 in 20% aqueous MeCN..

- NIST WebBook. (n.d.). Ethylenediaminetetraacetic acid.

- TSI Journals. (n.d.). Inorganic CHEMISTRY.

- ResearchGate. (n.d.). UV−vis absorption spectra for the effect of pH on a 1:1 Am III /EDTA 4−....

- Unknown Source. (n.d.). Synthesis of EDTA.

- MDPI. (2024, October 3). Synthesis of an Ethylenediaminetetraacetic Acid-like Ligand Based on Sucrose Scaffold and Complexation and Proton Relaxivity Studies of Its Gadolinium(III) Complex in Solution.

- ResearchGate. (n.d.). The FTIR spectra of N, N, N, N'-Tetra(benzoyl) ethylene diamine tetraacetic acid dihydrazide..

- Thermo Fisher Scientific. (n.d.). Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies.

- PubMed. (2005, February 25). Determination by gas chromatography/mass spectrometry of p-phenylenediamine in hair dyes after conversion to an imine derivative.

- ResearchGate. (2025, August 10). In situ UV-VIS and Raman spectroscopic Studies of the electrochemical behavior of N,N'-Diphenyl-1,4-Phenylenediamine | Request PDF.

- PubMed. (1985, March). tetraacetic acid for sequestering Mg2+ in 31P NMR experiments involving ATP spectra at neutral and acidic pH.

- ChemicalBook. (n.d.). N,N-Diethyl-1,4-phenylenediamine synthesis.

- PhytoBank. (n.d.). 1H NMR Spectrum (PHY0164421).

- mzCloud. (2015, February 27). Ethylenediaminetetraacetic acid EDTA.

- Unknown Source. (n.d.).

- INIS-IAEA. (n.d.). II111IllllIIIIi.

- Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.

- ResearchGate. (2025, August 10). FTIR spectroscopic investigations on the aggregation behaviour of N,N,N′,N′-tetraoctyldiglycolamide and N,N-dioctylhydroxyacetamide in n-dodecane during the extraction of Nd(III) from nitric acid medium | Request PDF.

- ChemicalBook. (n.d.). N,N-Diethyl-1,4-phenylenediamine(93-05-0) 1H NMR spectrum.

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. rsc.org [rsc.org]

- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

solubility of N,N,N',N'-1,4-Phenylenediaminetetraacetic acid in different solvents

An In-depth Technical Guide to the Solubility of N,N,N',N'-1,4-Phenylenediaminetetraacetic Acid

Authored by a Senior Application Scientist

Abstract

This compound (PDTA) is a polyamino carboxylic acid featuring a rigid phenylenediamine core. Structurally analogous to the widely used chelating agent Ethylenediaminetetraacetic acid (EDTA), PDTA presents unique properties due to its aromatic backbone, influencing its application in coordination chemistry, materials science, and as a potential ligand in pharmaceutical contexts. A critical determinant of its utility is its solubility profile across various solvent systems. This guide provides a comprehensive analysis of the theoretical principles governing PDTA solubility, a predicted solubility profile based on its molecular structure, and a detailed, field-proven experimental protocol for its precise quantitative determination. This document is intended to serve as a foundational resource for researchers, enabling robust experimental design and application development.

Introduction: Understanding this compound (PDTA)

This compound is a complex organic molecule characterized by a central benzene ring substituted at the 1 and 4 positions with dicarboxymethylamino groups[1]. Its molecular structure, containing four carboxylic acid moieties and two tertiary amine nitrogen atoms, classifies it as a tetracarboxylic acid and an aminopolycarboxylic acid, similar to EDTA[1][2].

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in solution, impacting reaction kinetics, bioavailability, formulation, and purification processes[3]. For PDTA, understanding its solubility is paramount for:

-

Reaction Medium Selection: Choosing appropriate solvents for synthesis, modification, or complexation reactions.

-

Purification and Crystallization: Developing effective methods for isolating the compound with high purity.

-

Formulation Development: Creating stable solutions for analytical standards or in drug delivery systems.

-

Environmental and Biological Assessment: Predicting its fate and transport in aqueous and lipid environments.

Unlike the flexible aliphatic backbone of EDTA, the rigid phenyl group in PDTA reduces conformational flexibility and increases hydrophobicity, suggesting a solubility profile that will differ significantly from its well-known analog.

Theoretical Framework and Predicted Solubility Profile

The principle of "like dissolves like" is the cornerstone of solubility prediction. A solute's ability to dissolve in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. Based on the structure of PDTA, we can predict its behavior.

Molecular Structure Analysis

The key functional groups of PDTA that dictate its solubility are:

-

Four Carboxylic Acid (-COOH) Groups: These are polar and capable of acting as both hydrogen bond donors and acceptors. Their presence suggests potential solubility in polar protic solvents. Furthermore, these acidic groups mean that PDTA's aqueous solubility will be highly pH-dependent; deprotonation in alkaline conditions will form a highly polar, water-soluble carboxylate salt[4].

-

Two Tertiary Amine (-N<) Groups: These are capable of acting as hydrogen bond acceptors.

-

Aromatic Phenyl Ring: This core is nonpolar and hydrophobic, contributing to solubility in organic solvents with aromatic character and limiting solubility in water[5].

Caption: Key functional groups of PDTA influencing its solubility.

Predicted Qualitative Solubility

Given the lack of extensive published quantitative data, the following table provides a predicted qualitative solubility profile based on first principles and data from structurally related compounds.

| Solvent Class | Exemplary Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water | Low (at neutral pH) | The large hydrophobic phenyl core counteracts the polarity of the four carboxylic acid groups. Solubility is expected to be very low in cold water but may increase slightly in hot water[4]. |

| Methanol, Ethanol | Sparingly Soluble | Alcohols can engage in hydrogen bonding with the carboxylic acid groups, but the overall polarity mismatch with the phenyl ring may limit high solubility[6][7]. | |

| Aqueous Basic | Dilute NaOH, NaHCO₃ | Soluble | Deprotonation of the carboxylic acid groups to form the corresponding carboxylate salt dramatically increases polarity and ionic character, leading to high water solubility[4]. |

| Polar Aprotic | DMSO, DMF | Soluble | These solvents are strong hydrogen bond acceptors and have high polarity, enabling them to effectively solvate both the polar and nonpolar regions of the PDTA molecule. Similar compounds often show good solubility in these solvents[8][9]. |

| Acetonitrile | Sparingly to Slightly Soluble | Acetonitrile is a polar aprotic solvent but is a weaker hydrogen bond acceptor than DMSO or DMF, which may result in lower solubility[7][10]. | |

| Nonpolar | Toluene, Hexane | Insoluble | The significant polarity from the four carboxylic acid groups makes PDTA incompatible with nonpolar solvents where dispersion forces are dominant[11][12]. |

| Chlorinated | Chloroform, Dichloromethane | Very Slightly Soluble to Insoluble | While these solvents can dissolve some polar compounds, the strong hydrogen bonding network of solid PDTA is unlikely to be overcome[13][14]. |

Experimental Protocol: Equilibrium Solubility Determination via the Saturation Shake-Flask Method

For a definitive, quantitative assessment of solubility, the saturation shake-flask method is the gold standard, providing the thermodynamic equilibrium solubility value[15][16]. This protocol ensures accuracy and reproducibility, making it a self-validating system when executed with proper controls.

Principle

An excess amount of the solid compound (PDTA) is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. After equilibration, the solid and liquid phases are separated, and the concentration of the dissolved solute in the supernatant is determined using a suitable analytical technique.

Materials and Equipment

-

This compound (high purity)

-

Solvents of interest (analytical grade or higher)

-

Glass vials with Teflon-lined screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Quantification instrument (e.g., HPLC-UV, LC-MS)

Step-by-Step Methodology

-

Preparation: Add an excess of solid PDTA to a glass vial. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment. A starting point is to add ~10 mg of PDTA to 2 mL of the solvent.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials at a constant speed. The time required to reach equilibrium must be determined empirically; a 24-48 hour period is a common starting point for many compounds[16]. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued, ensuring equilibrium has been reached.

-

Phase Separation: Once equilibrium is achieved, allow the vials to rest at the constant temperature for a short period to allow for sedimentation of the solid. To ensure complete separation of the undissolved solid, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes). This step is critical to avoid artificially high results from suspended microparticles[15].

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot using a chemically inert syringe filter into a clean vial. This step removes any remaining fine particulates.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for chromatographic analysis) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of PDTA.

-

Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor. Report the results in units such as mg/mL or mol/L.

Visualization of the Experimental Workflow

Caption: Workflow for determining equilibrium solubility.

Adherence to Good Laboratory Practices (GLP)

To ensure the integrity and reproducibility of solubility data, adherence to Good Laboratory Practices (GLP) is essential[17]. Key considerations include:

-

Calibration: All equipment, especially the analytical balance, temperature-controlled shaker, and quantification instruments, must be regularly calibrated[17].

-

Documentation: Every step, from sample preparation to the final calculation, must be meticulously documented. This includes compound batch numbers, solvent grades, incubation times, temperatures, and all raw analytical data[17].

-

Method Validation: The analytical method used for quantification must be validated for linearity, accuracy, and precision.

-

Controls: A blank solvent sample should be run alongside the test samples to ensure no interfering peaks are present.

Conclusion

While specific quantitative solubility data for this compound is not widely published, a thorough understanding of its molecular structure allows for a robust qualitative prediction of its behavior in different solvent systems. The compound is predicted to be poorly soluble in neutral water and nonpolar organic solvents but highly soluble in alkaline aqueous solutions and polar aprotic solvents like DMSO. For definitive quantitative data, the saturation shake-flask method, executed under strict GLP guidelines, remains the most reliable approach. This guide provides the necessary theoretical foundation and a detailed, actionable protocol to empower researchers in their work with this versatile molecule.

References

-

Avdeef, A. (2011). Good laboratory practice of equilibrium solubility measurement. Acta Pharmaceutica Hungarica, 81(1), 18-28. [Link]

-

Clark, M. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Laney College. [Link]

-

Baka, E., et al. (2011). Good laboratory practice of equilibrium solubility measurement. ResearchGate. [Link]

-

Wolthuis, E., Pruiksma, A. B., & Heerema, R. P. (1981). Determination of solubility: A laboratory experiment. Journal of Chemical Education, 58(4), 346. [Link]

-

Nichols, L. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Missouri–St. Louis. [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]

-

U.S. Pharmacopeia. (2011). Description and Solubility. [Link]

-

USP-NF. (2016). <1236> Solubility Measurements. [Link]

-

Biobide. (2024). Good Laboratory Practices (GLP): 2024 Guide. [Link]

-

Wikipedia. (n.d.). Toluene. [Link]

-

ResearchGate. (n.d.). Solubility comparison in acetonitrile. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethylenediaminetetraacetic Acid. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Wang, Y., et al. (2019). Solubility determination and correlation for o-phenylenediamine in (methanol, ethanol, acetonitrile and water) and their binary solvents from T = (283.15–318.15) K. ResearchGate. [Link]

-

Wikipedia. (n.d.). Acetonitrile. [Link]

-

Solubility of Things. (n.d.). N1,N4-diphenylbenzene-1,4-diamine. [Link]

-

Zhang, C., et al. (2018). Determination and correlation solubility of m-phenylenediamine in (methanol, ethanol, acetonitrile and water) and their binary solvents from 278.15 K to 313.15 K. ResearchGate. [Link]

-

Green-Mountain Chem. (n.d.). Edetic Acid; EDTA Acid - CAS# 60-00-4 Chelating Agent. [Link]

-

World Health Organization. (n.d.). Chapter 5.14 Toluene. [Link]

-

National Center for Biotechnology Information. (n.d.). Acetonitrile. PubChem. [Link]

-

Hou, Y., et al. (2018). Solubility of surfactant materials in acetonitrile at 20 °C. ResearchGate. [Link]

-

ResearchGate. (n.d.). Solubility of 1 a–1 g in chloroform and benzene in mmol L⁻¹. [Link]

-

ResearchGate. (n.d.). Solubility comparison in toluene. [Link]

-

IUPAC. (n.d.). SOLUBILITY DATA SERIES. [Link]

-

Zhang, L., et al. (2012). Synthesis and characterization of the N, N, N', N'-tetra methyl propionate-1, 4-phenylenediamine. ResearchGate. [Link]

-

Ballesteros-Gómez, A., & Rubio, S. (n.d.). Tunable solvents (solvency properties) are obtained from THF:water mixs. Universidad de Córdoba. [Link]

-

ACS Community. (2021). Help potentially exposing a scam. Solubility of PLA in Chloroform. [Link]

-

Yi, C., et al. (2016). Solubility of naringin in ethanol and water mixtures from 283.15 to 318.15 K. ResearchGate. [Link]

-

ResearchGate. (n.d.). Solubility of PHAs in different solvents relative to chloroform (100%). [Link]

-

Ma, S., et al. (2017). Solubility of N-phenylanthranilic acid in nine organic solvents from T = (283.15 to 318.15) K: Determination and modelling. ResearchGate. [Link]

Sources

- 1. This compound | C14H16N2O8 | CID 3513417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethylenediaminetetraacetic Acid | C10H16N2O8 | CID 6049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Solubility Measurements | USP-NF [uspnf.com]

- 4. Edetic Acid; EDTA Acid - CAS# 60-00-4 Chelating Agent [green-mountainchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. lifechemicals.com [lifechemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. Acetonitrile - Wikipedia [en.wikipedia.org]

- 11. Toluene - Wikipedia [en.wikipedia.org]

- 12. img3.reoveme.com [img3.reoveme.com]

- 13. Help potentially exposing a scam. Solubility of PL... - ACS Community [communities.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]

N,N,N',N'-1,4-Phenylenediaminetetraacetic acid metal ion chelation basics

An In-depth Technical Guide to the Core Principles of N,N,N',N'-1,4-Phenylenediaminetetraacetic Acid Metal Ion Chelation

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Frontier in Chelation Chemistry

In the vast landscape of chelating agents, aminopolycarboxylic acids like ethylenediaminetetraacetic acid (EDTA) have long been the gold standard, prized for their high stability constants with a wide range of metal ions.[1][2][3][4] Their utility spans from industrial processes to medical treatments for heavy metal poisoning.[5] However, the very stability of these complexes can be a double-edged sword, and their lack of intrinsic functionalities beyond sequestration limits their application in more sophisticated technologies.

This guide delves into the core principles of a less-explored but highly promising chelating agent: this compound (PDA). By incorporating the aminopolycarboxylate chelating moieties onto a rigid, redox-active 1,4-phenylenediamine backbone, PDA presents a unique fusion of high-affinity metal binding and electrochemical activity. This combination opens the door to novel applications in areas such as redox-switchable drug delivery, catalytic systems, and advanced contrast agents.

This document serves as a foundational guide for researchers venturing into the study of PDA and its metal complexes. We will explore its synthesis, the fundamental principles governing its chelation behavior, and detailed methodologies for its characterization. Our focus will be on the "why" behind the experimental choices, providing the reader with a robust framework for their own investigations.

Synthesis and Physicochemical Properties of this compound

The synthesis of PDA, while not extensively documented in readily available literature, can be approached through established organic chemistry reactions. A plausible and efficient route is the carboxymethylation of 1,4-phenylenediamine. This method is analogous to the synthesis of other aminopolycarboxylic acids.

Proposed Synthesis of this compound

A likely synthetic pathway involves the reaction of 1,4-phenylenediamine with an excess of a haloacetic acid, such as bromoacetic acid or chloroacetic acid, under basic conditions. The base is crucial for deprotonating the amine groups, thereby increasing their nucleophilicity, and for neutralizing the hydrohalic acid byproduct.

A two-step approach is generally preferred to ensure complete alkylation and to manage the reaction conditions effectively. The first step would involve the reaction with two equivalents of the haloacetic acid to yield the N,N'-diacetic acid intermediate. The second step would complete the tetra-alkylation with an additional two equivalents.

A variation of this synthesis, which yields the tetra-methyl ester of PDA, has been reported via a Michael addition reaction between 1,4-phenylenediamine and methyl acrylate.[6] Subsequent hydrolysis of the ester groups would yield the desired tetra-acetic acid.

Key Physicochemical Properties

-

Structure: The core of PDA is a rigid 1,4-phenylenediamine ring. This rigidity pre-organizes the four acetic acid arms, which can reduce the entropic penalty of chelation compared to more flexible ligands like EDTA. This pre-organization is a key principle that can lead to enhanced stability of the resulting metal complexes.[7]

-

Solubility: Similar to EDTA, the free acid form of PDA is expected to have low solubility in water.[3][8] However, its alkali metal salts (e.g., tetrasodium salt) should be readily soluble, forming clear, colorless solutions.

-

Redox Activity: The 1,4-phenylenediamine core is redox-active and can be reversibly oxidized to the corresponding quinone-diimine species.[9][10] This property is retained in the tetra-alkylated form, allowing the metal complexes of PDA to potentially participate in electron transfer reactions. This is a significant departure from traditional aminopolycarboxylate chelators and is a central theme of this guide.

Metal Ion Chelation by this compound: A Mechanistic View

The chelation of a metal ion by PDA involves the coordination of the metal center by the two nitrogen atoms of the phenylenediamine backbone and the four carboxylate oxygen atoms. This results in the formation of multiple chelate rings, a phenomenon known as the "chelate effect," which imparts significant thermodynamic stability to the complex.[2][11]

Caption: The chelation of a metal ion (M+) by PDA to form a stable complex.

Coordination Chemistry and Stability Constants

PDA is a hexadentate ligand, capable of forming up to five chelate rings with a single metal ion. The stability of these complexes is quantified by the stability constant (K) or, more commonly, its logarithm (log K).[11] A high log K value indicates a strong metal-ligand interaction and a very stable complex.

The stability of PDA complexes is influenced by several factors:

-

The nature of the metal ion: The charge density, ionic radius, and preferred coordination geometry of the metal ion all play a crucial role. Generally, stability follows the Irving-Williams series for divalent transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[12]

-